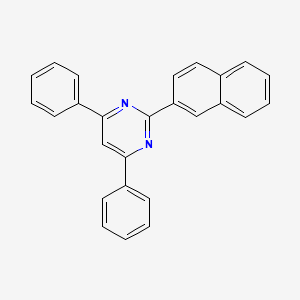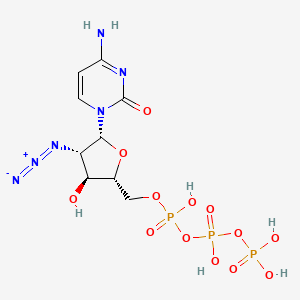
2-(Naphthalen-2-yl)-4,6-diphenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-2-yl)-4,6-diphenylpyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a naphthalene ring and two phenyl groups attached to a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)-4,6-diphenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthylamine with benzaldehyde derivatives in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2-(Naphthalen-2-yl)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced forms with hydrogenated aromatic rings.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(Naphthalen-2-yl)-4,6-diphenylpyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用機序
The mechanism of action of 2-(Naphthalen-2-yl)-4,6-diphenylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Similar Compounds:
2-(Naphthalen-2-yl)-4,6-diphenylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Naphthalen-2-yl)-4,6-diphenyltriazine: Contains a triazine ring instead of a pyrimidine ring.
2-(Naphthalen-2-yl)-4,6-diphenylquinazoline: Features a quinazoline ring, which is a fused bicyclic structure.
Uniqueness: this compound is unique due to its specific arrangement of aromatic rings and the presence of a pyrimidine core. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry.
特性
| 78509-14-5 | |
分子式 |
C26H18N2 |
分子量 |
358.4 g/mol |
IUPAC名 |
2-naphthalen-2-yl-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C26H18N2/c1-3-10-20(11-4-1)24-18-25(21-12-5-2-6-13-21)28-26(27-24)23-16-15-19-9-7-8-14-22(19)17-23/h1-18H |
InChIキー |
YQLUTIIVFCWLBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)
![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)

